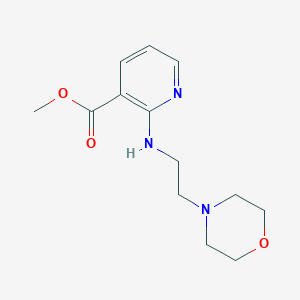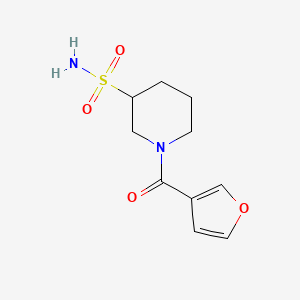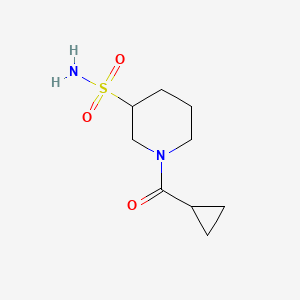![molecular formula C13H17NO2 B7574632 N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide, also known as BHCMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCMC belongs to the class of cyclobutanecarboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the development of Alzheimer's disease, and to modulate the activity of various signaling pathways involved in cancer.
Biochemical and Physiological Effects:
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases. It has also been shown to improve cognitive function and memory, making it a potential therapeutic agent for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose challenges for its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide. One potential area of research is the development of novel N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide derivatives with improved therapeutic properties. Another potential area of research is the investigation of the potential use of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide is a promising compound with potential therapeutic applications in various fields of scientific research. Its mechanism of action and physiological effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, cancer, and inflammation. Further research is needed to explore its full potential and to develop novel derivatives with improved therapeutic properties.
Synthesemethoden
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde and cyclobutanecarboxylic acid, followed by reduction and methylation. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of neurodegenerative diseases, cancer, and inflammation.
Eigenschaften
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(13(16)11-3-2-4-11)9-10-5-7-12(15)8-6-10/h5-8,11,15H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUZDMFNGPHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

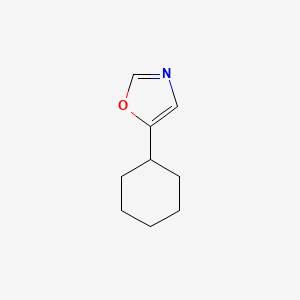
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
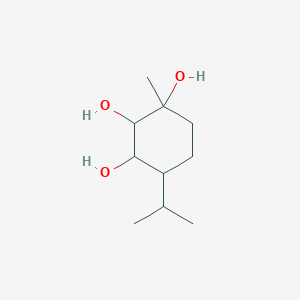
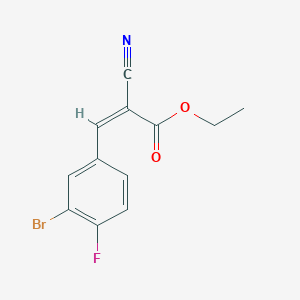


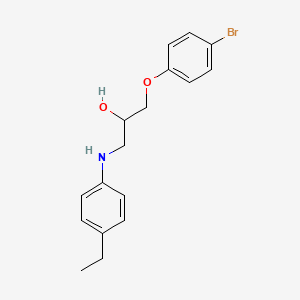
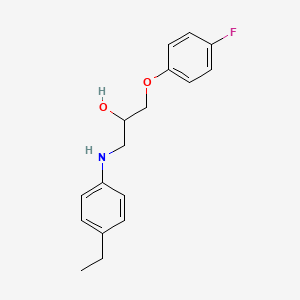
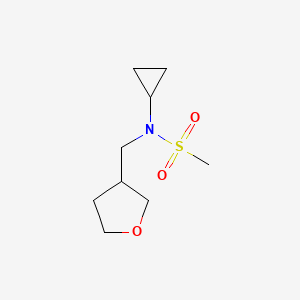
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
